

physicochemical properties of 6-Chloro-3-methoxypicolinic acid

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Compound of Interest

Compound Name: 6-Chloro-3-methoxypicolinic acid

CAS No.: 1256787-98-0

Cat. No.: B3094320

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An In-depth Technical Guide to the Physicochemical Properties of **6-Chloro-3-methoxypicolinic acid**

Introduction

6-Chloro-3-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural framework, featuring a picolinic acid core functionalized with both a chloro and a methoxy group, makes it a versatile intermediate for creating more complex molecules. These functional groups are not merely passive substituents; they actively modulate the molecule's electronic properties, reactivity, solubility, and biological interaction potential. The chloro group, an electron-withdrawing halogen, and the methoxy group, an electron-donating substituent, create a unique electronic profile that can be exploited in various chemical transformations.

This guide provides a comprehensive overview of the core physicochemical properties of **6-Chloro-3-methoxypicolinic acid**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in synthetic and medicinal chemistry. We will delve

into its fundamental properties, present robust methodologies for their experimental determination, and discuss its significance as a precursor in the synthesis of bioactive compounds. The chloro and methoxy groups are frequently employed in drug discovery to enhance intermolecular interactions and fine-tune pharmacological profiles[1].

Core Physicochemical Properties

The fundamental properties of a compound are critical for predicting its behavior in chemical reactions, formulation processes, and biological systems. The data below has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClNO ₃	[2][3]
Molecular Weight	187.58 g/mol	[2]
CAS Number	1256787-98-0	[2]
Physical Form	Powder or crystals; often white to off-white solid.	[4][5][6]
Storage Conditions	Sealed in a dry environment, at 2-8°C.	[2][7]
Predicted LogP	1.4418	[2]
Topological Polar Surface Area (TPSA)	59.42 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	2	[2]

Experimental Determination of Key Properties

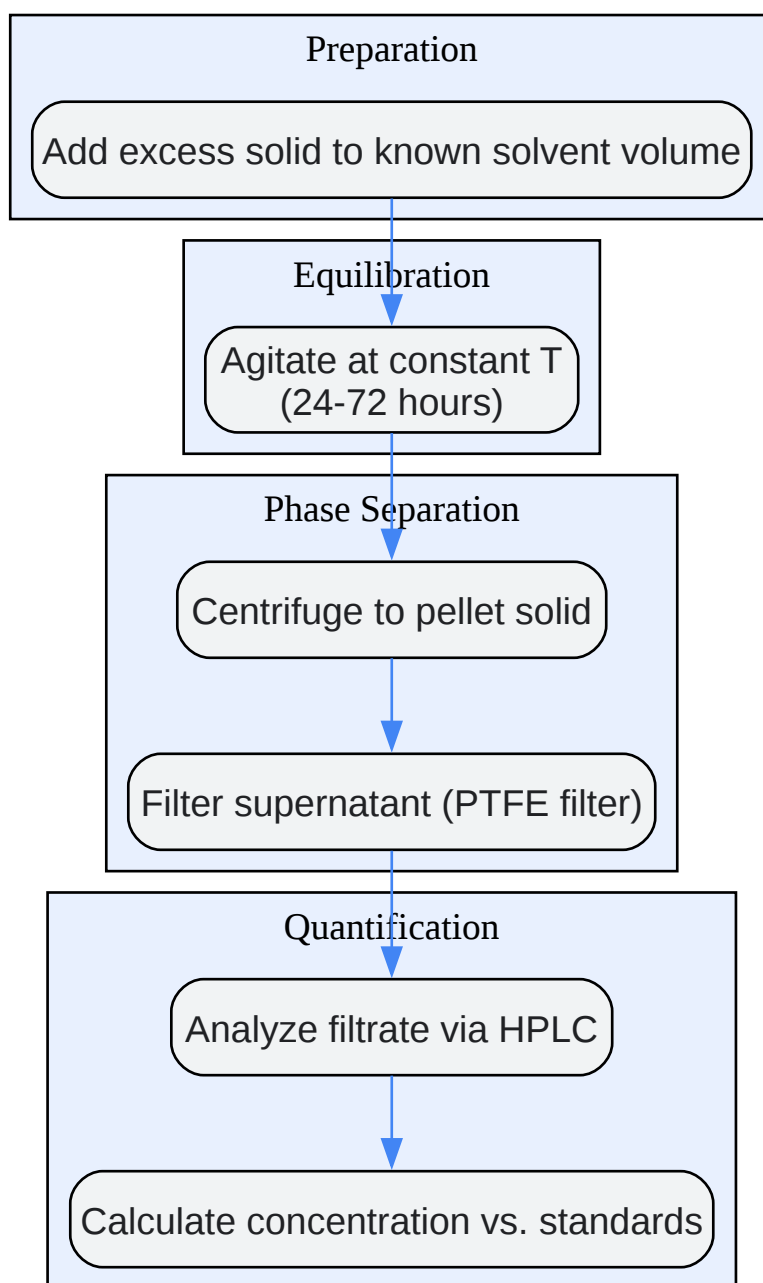
The following sections provide detailed, field-proven protocols for characterizing the essential physicochemical properties of **6-Chloro-3-methoxypicolinic acid**. The emphasis is on the underlying principles and the establishment of self-validating experimental systems.

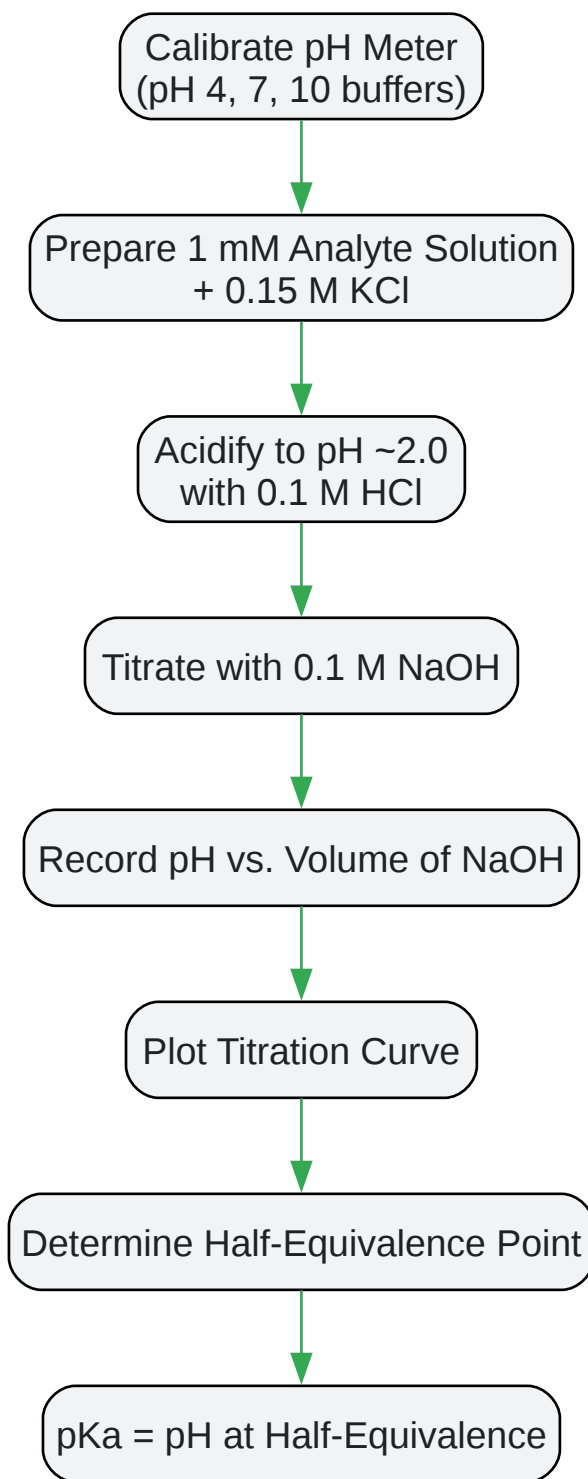
Solubility Assessment

Expertise & Rationale: Determining solubility is fundamental for any application, from reaction solvent selection to drug formulation. The "shake-flask" method is a widely accepted gold standard for measuring equilibrium solubility because it ensures that the solvent is fully saturated with the solute, providing a true measure of its capacity.[8][9] The principle of "like dissolves like" is a crucial starting point; a molecule's polarity dictates its affinity for various solvents.[8][10]

Detailed Protocol: Shake-Flask Method for Equilibrium Solubility

- **Preparation:** Add an excess amount of solid **6-Chloro-3-methoxypicolinic acid** to a sealed glass vial containing a precise volume of the chosen solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with an undissolved phase present.
- **Equilibration:** Agitate the vial at a constant, controlled temperature using a shaker or magnetic stirrer for an extended period, typically 24-72 hours.[8] This duration is necessary to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 μm PTFE) to remove any remaining particulates.[8]
- **Quantification:** Accurately determine the concentration of the solute in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[8]
- **Reporting:** Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L), specifying the solvent and the temperature at which the measurement was made.





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Workflow for pKa Determination by Titration

Structural Elucidation and Purity Confirmation

Expertise & Rationale: Confirming the chemical structure and purity of a compound is a non-negotiable step in research. A combination of spectroscopic techniques provides a self-validating system where each method offers complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while UV-Vis spectrophotometry provides information about the electronic structure and conjugation. [11][12]

Detailed Protocols:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of **6-Chloro-3-methoxypicolinic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean NMR tube. [13][14] The choice of solvent is critical to avoid overlapping signals with the analyte. [15] 2. **Filtration:** Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any suspended solid particles that can distort the magnetic field and degrade spectral quality. 3. **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra. 1H NMR will confirm the number and environment of protons (e.g., aromatic protons on the pyridine ring, methyl protons of the methoxy group). ^{13}C NMR will verify the number of unique carbon atoms in the molecule.
- **Structural Verification:** The chemical shifts, integration values, and coupling patterns in the spectra should be consistent with the proposed structure of **6-Chloro-3-methoxypicolinic acid**.

B. UV-Vis Spectrophotometry

- **Solvent Selection:** Choose a solvent that does not absorb in the UV region where the analyte is expected to absorb (typically above 200-220 nm). [16] 2. **Sample Preparation:** Prepare a dilute solution of the compound in the chosen solvent using a quartz cuvette.
- **Spectrum Acquisition:** Scan the sample over a wavelength range of 200–800 nm to obtain an absorbance spectrum. [16] The resulting spectrum, characterized by specific absorption maxima (λ_{max}), is indicative of the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic and carbonyl chromophores of the molecule. [12]

General Workflow for Spectroscopic Analysis

Reactivity and Synthetic Applications

6-Chloro-3-methoxypicolinic acid is a valuable intermediate primarily due to the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide bond couplings, esterifications, and other derivatizations. The chloro-substituent on the pyridine ring is a key site for nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of a wide array of other functional groups.

This compound and its close relatives are instrumental in the synthesis of bioactive heterocyclic compounds. [11] Picolinates are recognized as "privileged scaffolds" in medicinal chemistry and agrochemical development. [11] For example, related picolinate esters have been used to develop positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, which are being investigated for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. [11] The presence of both chloro and methoxy groups provides strategic points for modification, allowing chemists to systematically explore structure-activity relationships (SAR) to optimize the pharmacological properties of new drug candidates. [11]

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